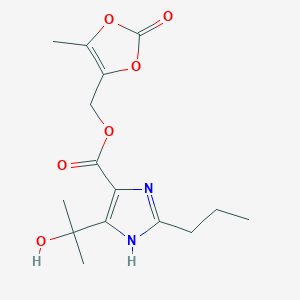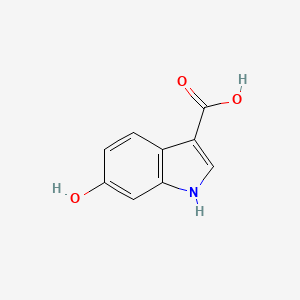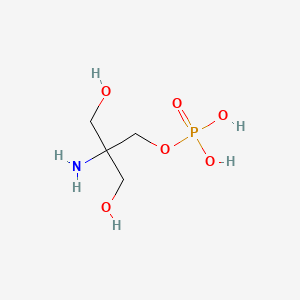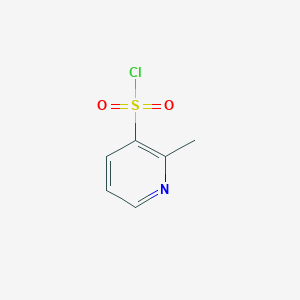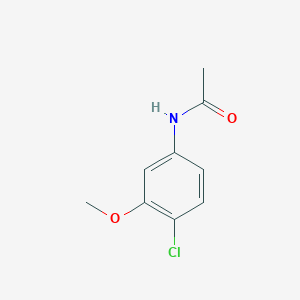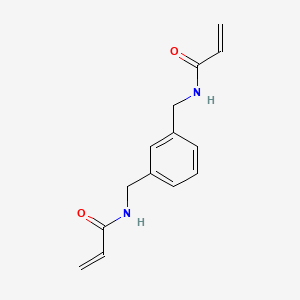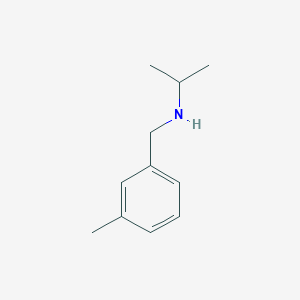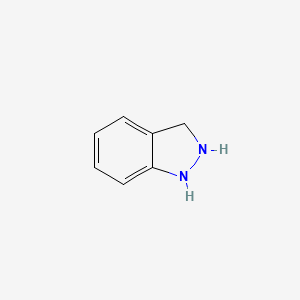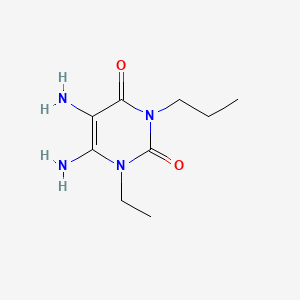
5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antifungal properties.
Mécanisme D'action
The exact mechanism of action of 5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It has also been suggested that it may exert its antiviral and antifungal activity by interfering with the replication of the virus or fungus.
Biochemical and physiological effects:
5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the replication of viruses and fungi, leading to a reduction in the viral or fungal load.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione in lab experiments is its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the study of the compound's mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer, viral infections, and fungal infections could also be explored.
Applications De Recherche Scientifique
5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antiviral activity against herpes simplex virus type 1 and 2, as well as antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
5,6-diamino-1-ethyl-3-propylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-3-5-13-8(14)6(10)7(11)12(4-2)9(13)15/h3-5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDXEUVACFAWQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=C(N(C1=O)CC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620042 | |
| Record name | 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
752222-81-4 | |
| Record name | 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid](/img/structure/B1603637.png)
